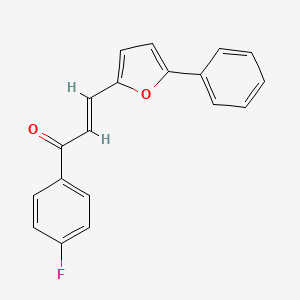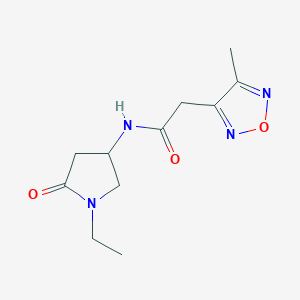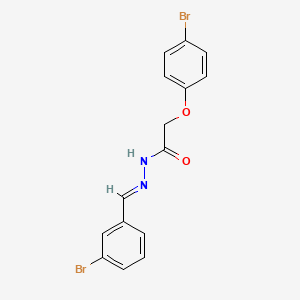![molecular formula C9H6N2O4S2 B3864016 (5E)-3-methyl-5-[(5-nitrofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one CAS No. 15913-35-6](/img/structure/B3864016.png)
(5E)-3-methyl-5-[(5-nitrofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
(5E)-3-methyl-5-[(5-nitrofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains a thiazolidinone core, which is known for its biological activity, and a nitrofuran moiety, which contributes to its reactivity and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-methyl-5-[(5-nitrofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-nitrofuraldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-3-methyl-5-[(5-nitrofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinone derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent due to its biological activity, particularly in the treatment of infections.
Industry: Could be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The biological activity of (5E)-3-methyl-5-[(5-nitrofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is primarily attributed to its ability to interact with cellular components. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The thiazolidinone core may also interact with specific enzymes or receptors, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the nitrofuran moiety, resulting in different reactivity and biological activity.
5-nitrofuraldehyde: Contains the nitrofuran moiety but lacks the thiazolidinone core.
Nitrofurantoin: A well-known antimicrobial agent with a similar nitrofuran structure but different substituents.
Uniqueness
(5E)-3-methyl-5-[(5-nitrofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of the thiazolidinone core and the nitrofuran moiety
Propriétés
IUPAC Name |
(5E)-3-methyl-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4S2/c1-10-8(12)6(17-9(10)16)4-5-2-3-7(15-5)11(13)14/h2-4H,1H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDAIFDMYJJCDQ-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879660 | |
| Record name | 3ME5(5NO2-2-FURFURIL)2-S-THIAZOL-4ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15913-35-6 | |
| Record name | 3ME5(5NO2-2-FURFURIL)2-S-THIAZOL-4ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(METHYLSULFANYL)-2-[(2E)-3-(3-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]BUTANOIC ACID](/img/structure/B3863945.png)

![4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B3863951.png)

![N-[(Z)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B3863955.png)

![methyl 4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3863971.png)
![2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3863975.png)
![methyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3863977.png)
![N-(2,5-dimethylphenyl)-N-[2-(2-{[5-(4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B3863984.png)
![N'-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B3863991.png)
![2-[4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3863993.png)
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3864023.png)
